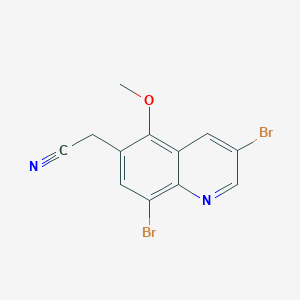
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is a chemical compound with the molecular formula C12H8Br2N2O and a molecular weight of 356.01 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with bromine and methoxy groups, as well as an acetonitrile group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile include other quinoline derivatives with different substituents, such as:
- 2-(3,8-Dichloro-5-methoxyquinolin-6-yl)acetonitrile
- 2-(3,8-Difluoro-5-methoxyquinolin-6-yl)acetonitrile
- 2-(3,8-Dimethyl-5-methoxyquinolin-6-yl)acetonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H8Br2N2O |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
2-(3,8-dibromo-5-methoxyquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C12H8Br2N2O/c1-17-12-7(2-3-15)4-10(14)11-9(12)5-8(13)6-16-11/h4-6H,2H2,1H3 |
InChI Key |
LFMLUPHFVQMEPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=NC2=C(C=C1CC#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















